molecular formula C17H20N2O4S2 B2539085 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922004-78-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2539085
CAS RN: 922004-78-2
M. Wt: 380.48
InChI Key: OIYXVZQSEUCBLS-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Aerobic Oxidative Desulfurization

Hongying Lu et al. (2010) investigated the oxidative desulfurization of benzothiophenes using an Anderson-type catalyst, providing insights into the application of similar sulfonamide compounds in the removal of sulfur-containing compounds from fuels and other materials. This research highlights the potential of using catalytic systems for environmental remediation and fuel processing applications (Lu et al., 2010).

Photoisomerization Studies

R. Kowalewski and P. Margaretha (1993) explored the photoisomerization of thiin-3-one oxides to oxathiepin-4-ones, a reaction mechanism that may be related to the behavior of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide under specific conditions. This study contributes to our understanding of the photochemical properties of sulfonamide derivatives (Kowalewski & Margaretha, 1993).

Binding Studies with Bovine Serum Albumin

H. Jun et al. (1971) conducted a binding study of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique, which could be extended to understand the interaction of sulfonamide derivatives with proteins, thus providing insights into their potential biological activities and applications (Jun et al., 1971).

Synthesis and Antineoplastic Activity

R. F. Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones, considering their potential antineoplastic activity. Although the biological data did not indicate significant activity, this research illustrates the synthetic approach to compounds with a structure similar to the query compound and their evaluation for medical applications (Koebel et al., 1975).

Molecular Docking and Biological Screening

Shimaa M. Abd El-Gilil (2019) detailed the design, synthesis, molecular docking, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. This study underscores the importance of sulfonamide derivatives in developing new pharmaceuticals, with a focus on antimicrobial and antiproliferative properties, which could be relevant for compounds like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide (El-Gilil, 2019).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-4-12-6-8-15(24-12)25(21,22)19-11-5-7-14-13(9-11)18-16(20)17(2,3)10-23-14/h5-9,19H,4,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYXVZQSEUCBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide

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